2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound “2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
Triazole derivatives can be synthesized from aliphatic alkynes and aromatic bromides in the presence of a catalytic amount of cellulose CuI nanoparticles . The structures of these derivatives are confirmed by various analytical techniques such as FTIR, 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The molecular structure of triazole compounds is characterized by the presence of a triazole nucleus, which is a central structural component in a number of drug classes . The 13C-NMR spectrum of similar compounds has exhibited carbon signals, which were classified by DEPT-135 and 90 experiments, including methylene, olefinic methines, and quaternary carbons including olefinic carbons .Chemical Reactions Analysis
The reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition, while the reaction leading to 1,4-disubstituted triazoles proceeds via a concerted azide cycloaddition .Physical and Chemical Properties Analysis
The physical and chemical properties of triazole compounds are influenced by the presence of the triazole nucleus. Triazole compounds are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 .Scientific Research Applications
Structural Analogs and Similar Compounds
Compounds with structural features similar to 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, such as triazoles, pyrimidines, and acetamides, have been extensively studied for their biological activities and applications in drug development.
Antimicrobial and Antifungal Applications : Some synthesized pyrimidine-triazole derivatives have demonstrated significant antimicrobial and antifungal activities, highlighting the potential of triazole-containing compounds in developing new therapeutic agents against resistant strains of bacteria and fungi (Majithiya & Bheshdadia, 2022).
Cancer Research : Derivatives of pyrazolo[1,5-a]pyrimidineacetamides, a category closely related to the query compound, have been identified as selective ligands for the translocator protein (18 kDa) with potential implications in cancer research, offering insights into tumor biology and therapeutic targets (Dollé et al., 2008).
Neurological Applications : Compounds featuring a triazole ring have been explored for their ability to cross the blood-brain barrier and are studied as potential imaging agents in neurology, aiding in the diagnosis and research of brain disorders (Abdel-Ghany et al., 2013).
Synthesis and Drug Design : The structural complexity of triazole and pyrimidine derivatives provides a versatile scaffold for the synthesis of novel compounds with potential application in drug design, including the development of β-lactam antibiotics, highlighting the relevance of these compounds in synthetic chemistry and pharmaceutical research (Cainelli et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Triazole compounds have shown promising results in various fields, especially in medicinal chemistry due to their versatile biological activities . Future research could focus on synthesizing new triazole derivatives and studying their potential applications in various fields, such as antimicrobial, antioxidant, and antiviral activities .
Properties
IUPAC Name |
2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O3/c1-2-12-6-8-15(9-7-12)29-19(31)17-18(20(29)32)28(27-26-17)11-16(30)25-14-5-3-4-13(10-14)21(22,23)24/h3-10,17-18H,2,11H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIZBIMOJFZXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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